Quinoline, 1,2,3,4-tetrahydro-6-(4-thiomorpholinylsulfonyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1,2,3,4-tetrahydro-6-(4-thiomorpholinylsulfonyl)- typically involves multi-step organic reactions. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The thiomorpholine sulfonyl group can be introduced through subsequent reactions involving thiomorpholine and sulfonyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-6-(4-thiomorpholinylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Catalytic hydrogenation can reduce the quinoline ring, yielding tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Quinoline, 1,2,3,4-tetrahydro-6-(4-thiomorpholinylsulfonyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-6-(4-thiomorpholinylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The thiomorpholine sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A simpler analog without the thiomorpholine sulfonyl group.
Quinoline: The parent compound without hydrogenation or additional functional groups.
Isoquinoline: A structural isomer with the nitrogen atom in a different position.
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-6-(4-thiomorpholinylsulfonyl)- is unique due to the presence of the thiomorpholine sulfonyl group, which enhances its chemical reactivity and potential biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
1152602-20-4 |
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Molecular Formula |
C13H18N2O2S2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-(1,2,3,4-tetrahydroquinolin-6-ylsulfonyl)thiomorpholine |
InChI |
InChI=1S/C13H18N2O2S2/c16-19(17,15-6-8-18-9-7-15)12-3-4-13-11(10-12)2-1-5-14-13/h3-4,10,14H,1-2,5-9H2 |
InChI Key |
JVDCJIXCPUPBJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)N3CCSCC3)NC1 |
Origin of Product |
United States |
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